Basic red 46

Descripción general

Descripción

Basic Red 46, also known as Cationic Red 46 or Cationic Red X-GRL, is a dark red powder or liquid that is soluble in water . It is mainly used in the dyeing of acrylic fiber, fiber, and wool terylen articles, and can also be used for direct printing .

Molecular Structure Analysis

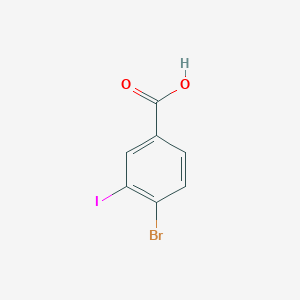

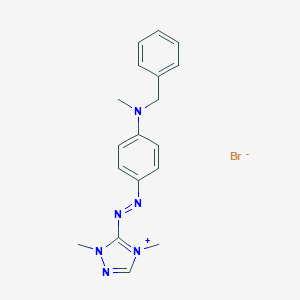

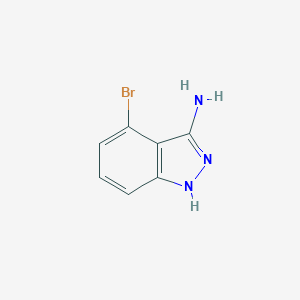

The molecular formula of Basic Red 46 is C18H21BrN6, and its molecular weight is 401.3 . The exact molecular structure is not provided in the search results.

Chemical Reactions Analysis

Basic Red 46 has been shown to exhibit good stability while adsorbing to phosphorus pentoxide at pH >10 . It has also been used in studies investigating its removal from aqueous solutions, such as by ozonation in a rotating packed bed or adsorption onto activated carbon produced from pomegranate peels .

Physical And Chemical Properties Analysis

Basic Red 46 is a dark red powder or liquid that is soluble in water . Its solubility in water is 80g/L at 30 °C . The dyed acrylic fiber is bright blue-red and yellow under tungsten light . It is dyed at 120 °C and the color is stable . The physical and chemical properties of Basic Red 46 also include a tinting strength of 250±3%, insolubility in water of ≤1%, and moisture content of ≤7% .

Aplicaciones Científicas De Investigación

Wastewater Treatment

BR-46 is a cationic azo dye that is widely used in coloring nylon, acrylic, and wool fabrics . However, it is known to be difficult to degrade BR-46 through chemical oxidation, photocatalysis, and biodegradation . Therefore, it has been the subject of research for wastewater treatment. A study investigated the use of ozone in a rotating packed bed (RPB) with liquid detention for the treatment of BR-46 . The experimental results showed that the presence of liquid detention in the RPB significantly enhanced the BR-46 treatment effect and ozone absorption rate .

Adsorption Studies

Another application of BR-46 in scientific research is in adsorption studies. For instance, a study investigated the performance of pinecone sawdust (PCS) for BR-46 dye adsorption from aqueous solutions . The study found that the removal percentage of BR-46 dye with PCS was 74.52% at 318 K for 60 mg/L concentration . This suggests that PCS can be used effectively for BR-46 dye removal .

Environmental Impact Studies

BR-46, like other azo dyes, has been reported to have adverse effects on ecosystems and human health . Therefore, it is often used in environmental impact studies to understand the effects of such compounds on the environment and to develop methods to mitigate these effects .

Industrial Applications

BR-46 is extensively used in various industries such as the food, pharmaceutical, paper, cosmetic, textile, and leather industries . Therefore, it is often used in research related to these industries to understand its effects and to improve its usage .

Chemical Engineering Research

The properties of BR-46 make it a useful compound in chemical engineering research. For example, a study investigated the effects of the rotational speed of the RPB, ozone concentration, initial BR-46 concentration, liquid and gas flow rates on BR-46 degradation . Such studies help in understanding the behavior of such compounds under different conditions and can lead to the development of more efficient processes .

Material Science Research

BR-46 is also used in material science research. For instance, a study investigated the physicochemical and morphological characterization of PCS before and after BR-46 adsorption . Such studies help in understanding the interaction of such compounds with different materials and can lead to the development of new materials with improved properties .

Safety And Hazards

Basic Red 46 can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Direcciones Futuras

Future research could explore the use of high-gravity technology for the treatment of Basic Red 46, as one study found that the high-gravity environment is beneficial to the degradation of Basic Red 46 . Additionally, the use of low-cost, environmentally friendly sorbents such as raw cactus fruit peel could be further investigated .

Propiedades

IUPAC Name |

N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N6.BrH/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;/h4-12,14H,13H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHRPJPCZWZVSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879822 | |

| Record name | C.I. Basic Red 46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Basic red 46 | |

CAS RN |

12221-69-1 | |

| Record name | Basic Red 46 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12221-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic red 46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012221691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Basic Red 46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASIC RED 46 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KJM7T349 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)